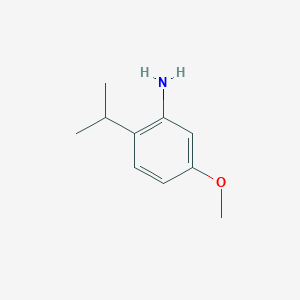

2-Isopropyl-5-methoxyaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of anilines like 2-Isopropyl-5-methoxyaniline typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of ammonia equivalents . The exact synthesis process for 2-Isopropyl-5-methoxyaniline is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular weight of 2-Isopropyl-5-methoxyaniline is 165.23 . The multiplet signals at δ 7.24–7.90 ppm depict the presence of an aromatic phenyl nucleus in the synthesized derivatives . Further detailed structural analysis would require specific spectroscopic data which is not available in the current search results.

Aplicaciones Científicas De Investigación

Electrohydrodynamic Polymerization

The study by Guo et al. (2000) explores the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) using electrohydrodynamic processing. This method impacts the molecular weight and distribution of the polymer, which has applications in conducting materials with specific conductivity properties Guo et al., 2000.

Synthesis and Application in Kinase Inhibition

Johnson et al. (2022) discuss the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, showcasing its versatility in creating compounds with biological activities, particularly as kinase inhibitors. This indicates the potential of structurally related compounds in drug discovery and therapeutic applications Johnson et al., 2022.

Environmental Remediation

Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of Methoxyanilines, highlighting the environmental impact and treatment of wastewaters containing toxic aniline derivatives. This study emphasizes the role of such compounds in environmental chemistry and pollution control Chaturvedi & Katoch, 2020.

Nanocomposite Materials

Masdarolomoor et al. (2006) present the synthesis of a polyaniline/poly(2-methoxyaniline-5-sulfonic acid) nanocomposite, demonstrating enhanced electrical conductivity and stability. This research suggests applications in electronic textiles, electrochromics, and chemical sensors, indicating the broad utility of methoxyaniline derivatives in advanced material science Masdarolomoor et al., 2006.

Propiedades

IUPAC Name |

5-methoxy-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIAXJRUKTYPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-methoxyaniline | |

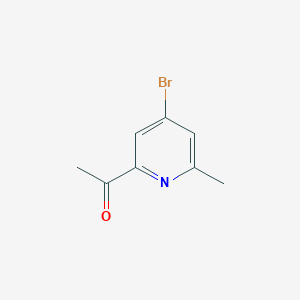

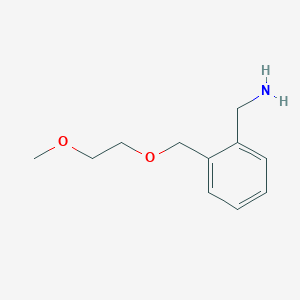

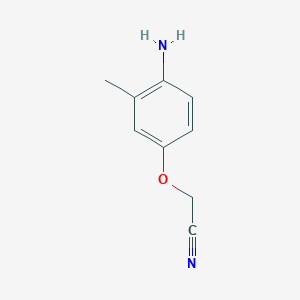

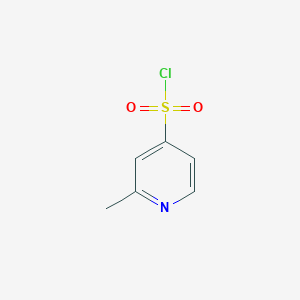

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3176626.png)

![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)

![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)